2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features a unique combination of a pyrazole ring, a thiazolidine ring, and a carboxylic acid group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom on the pyrazole ring and the thiazolidine moiety contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the 4-bromo-1H-pyrazole ring. This can be achieved by reacting 4-bromo-1H-pyrazole with appropriate reagents under controlled conditions.
Thiazolidine Ring Formation: The next step involves the formation of the thiazolidine ring. This can be done by reacting a suitable thioamide with an α-halo acid derivative.
Coupling Reaction: The final step is the coupling of the 4-bromo-1H-pyrazole with the thiazolidine-4-carboxylic acid. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with different nucleophiles.
Oxidation and Reduction: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Esterification: Formation of esters.
Amidation: Formation of amides.
Scientific Research Applications
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the thiazolidine ring can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological targets, influencing pathways involved in inflammation, microbial growth, or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
- 2-[(4-fluoro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
- 2-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Uniqueness
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in unique interactions such as halogen bonding, which can enhance its binding affinity to biological targets.
Properties
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2S/c9-5-1-10-12(2-5)3-7-11-6(4-15-7)8(13)14/h1-2,6-7,11H,3-4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYBQYDULGXECP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)CN2C=C(C=N2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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